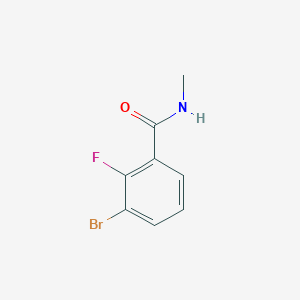
3-bromo-2-fluoro-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-bromo-2-fluoro-N-methylbenzamide” is a chemical compound with the molecular formula C8H7BrFNO . It is an intermediate in the synthesis of MDV 3100 (M199800), an androgen-receptor antagonist that blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of Methylamine hydrochloride and 4-Bromo-2-fluorobenzoic acid . The reaction mixture is then hydrolyzed and extracted twice with dichloromethane. The organic layers are combined, washed with brine, dried over MgSO4, concentrated, and purified by flash column chromatography on silica gel (10% to 50% EtOAc in cyclohexane) to afford the intermediate methylamide as a white solid in quantitative yield .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) and the InChI key is BAJCFNRLEJHPTQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 125.0 to 129.0 °C, a predicted boiling point of 284.8±30.0 °C, and a predicted density of 1.545±0.06 g/cm3 . It is a solid at room temperature and is slightly soluble in chloroform and methanol .科学的研究の応用
Fluorination Techniques
A study by Groendyke, AbuSalim, and Cook (2016) presents a method for the amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron. This technique demonstrates broad substrate scope and functional group tolerance, suggesting potential applications in the synthesis of fluorinated analogs, including compounds like "3-bromo-2-fluoro-N-methylbenzamide" for various research applications Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination.
Assembly of Organic Molecules
Li, Wang, Zhang, Jiang, and Ma (2009) developed a CuI/l-proline-catalyzed coupling process that allows for the assembly of substituted 3-methyleneisoindolin-1-ones from 2-bromobenzamides and terminal alkynes. The ability to vary N-substituents and the aromatic ring demonstrates the method's versatility in synthesizing complex organic molecules, potentially including derivatives of "this compound" Assembly of substituted 3-methyleneisoindolin-1-ones via a CuI/l-proline-catalyzed domino reaction process of 2-bromobenzamides and terminal alkynes.
Structural Analysis
The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including a compound closely related to "this compound," were studied by Suchetan, Suresha, Naveen, and Lokanath (2016). These analyses reveal how substituents like bromo and fluoro influence the molecular conformation, which is crucial for designing materials with specific physical and chemical properties Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide.
Photocatalytic Applications
Torimoto, Ito, Kuwabata, and Yoneyama (1996) investigated the photodecomposition of propyzamide, a compound structurally distinct but relevant in the context of photocatalytic degradation studies. Their findings on the enhanced rate of mineralization and reduced concentration of solution-phase intermediates could inform the degradation processes of similar compounds, potentially including "this compound," under specific environmental conditions Effects of Adsorbents Used as Supports for Titanium Dioxide Loading on Photocatalytic Degradation of Propyzamide.
作用機序
Target of Action
3-Bromo-2-Fluoro-N-Methylbenzamide is a potent inhibitor of PDE10A , a phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue . PDE10A plays a crucial role in regulating intracellular levels of cyclic nucleotides, which are key mediators of signal transduction.
Mode of Action
The compound interacts with its target, PDE10A, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. The elevated levels of cyclic nucleotides can then modulate the activity of various downstream effector proteins.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclic nucleotide signaling pathway . By inhibiting PDE10A, the compound prevents the hydrolysis of cyclic nucleotides, leading to their accumulation within the cell. This can result in the activation or inhibition of various downstream signaling pathways, depending on the specific cellular context.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific cellular context. By increasing intracellular cyclic nucleotide levels, the compound can potentially modulate a variety of cellular processes, including cell proliferation, differentiation, and apoptosis .
特性
IUPAC Name |
3-bromo-2-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXAOHLIEYXXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-methoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2930150.png)
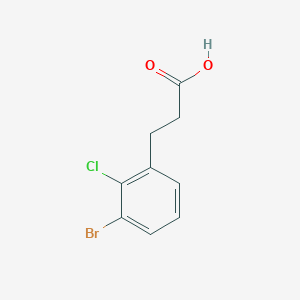
![4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one](/img/structure/B2930157.png)
![Sodium;5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2930158.png)
![2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2930159.png)
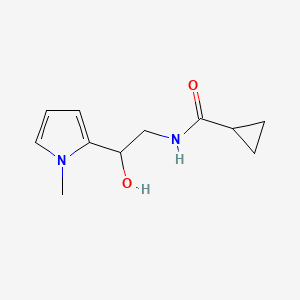
![2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide](/img/structure/B2930162.png)
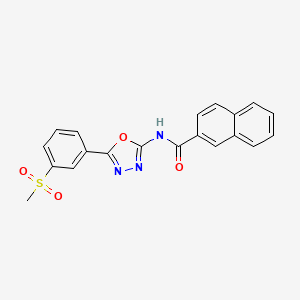
![3-isopentyl-5-methyl-7-phenyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2930165.png)
![4-[6-(4-Methylsulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2930166.png)
![1-(2,6-Dimethylphenyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine](/img/structure/B2930167.png)
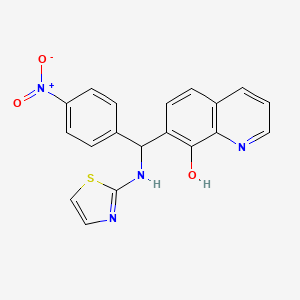
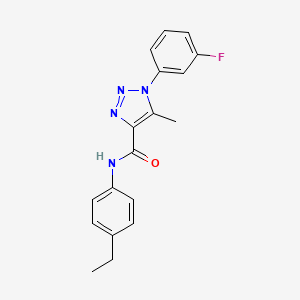
![[4-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2930173.png)
